4,5-di(hydroxymethyl)thiazole hydrochloride nmr spectroscopy data
4,5-di(hydroxymethyl)thiazole hydrochloride nmr spectroscopy data
An In-depth Technical Guide to the NMR Spectroscopy of 4,5-di(hydroxymethyl)thiazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-di(hydroxymethyl)thiazole hydrochloride. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, provides robust, self-validating protocols, and offers a detailed interpretation of ¹H, ¹³C, and 2D NMR spectra. The guide is designed to equip researchers with the expertise to perform and interpret NMR experiments for this and similar heterocyclic compounds, ensuring data integrity and accelerating structural elucidation in research and development settings.
Introduction: Significance and Spectroscopic Challenges
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of pharmaceuticals and biologically active compounds.[1] The specific derivative, 4,5-di(hydroxymethyl)thiazole, serves as a crucial building block, notably in the synthesis of Vitamin B1 (Thiamine) analogues and other therapeutic agents. Its hydrochloride salt form is often used to improve solubility and stability.
The structural confirmation of such molecules is paramount, and NMR spectroscopy stands as the most powerful technique for unambiguous elucidation in solution.[2] However, the unique structure of 4,5-di(hydroxymethyl)thiazole hydrochloride presents specific challenges for NMR analysis:
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Heteroaromatic System: The thiazole ring contains nitrogen and sulfur, which influence the electron density and, consequently, the chemical shifts of ring protons and carbons.[3]
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Labile Protons: The hydroxyl (-OH) groups and the proton on the nitrogen (N-H⁺) are exchangeable. Their signals can be broad and may not always be observed, depending on the solvent, concentration, and presence of trace amounts of water.
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Hydrochloride Salt: The protonation of the thiazole nitrogen significantly alters the electronic environment, leading to downfield shifts of adjacent nuclei compared to the free base. It also influences the choice of deuterated solvent.
This guide provides a framework for navigating these challenges to acquire and interpret high-quality, reliable NMR data.
Experimental Design & Rationale
The quality of NMR data is fundamentally dependent on meticulous sample preparation and a well-designed experimental plan.[2] The protocols described here are designed to be self-validating, ensuring reproducibility and data integrity.
Recommended Protocol: Sample Preparation
The hydrochloride salt form necessitates careful solvent selection to ensure complete dissolution and minimize unwanted chemical exchange.[3] Deuterated water (D₂O) or Dimethyl Sulfoxide (DMSO-d₆) are the solvents of choice.
Step-by-Step Methodology:
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Sample Weighing: Accurately weigh 5-10 mg of 4,5-di(hydroxymethyl)thiazole hydrochloride into a clean, dry vial. A higher concentration is generally required for ¹³C and 2D NMR experiments compared to a simple ¹H NMR.[2]
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Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume is optimal for standard 5 mm NMR tubes.[4]
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Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[2]
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Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality NMR tube (e.g., Wilmad 528-PP or equivalent).[5]
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
Causality Behind Choices:
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Solvent: DMSO-d₆ is often preferred over D₂O for initial analysis because it slows down the exchange rate of -OH and -NH protons, allowing them to be observed as distinct (though often broad) signals. In D₂O, these protons would rapidly exchange with deuterium, causing their signals to disappear from the ¹H spectrum.
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Filtration: Dust and other solid impurities can disrupt the magnetic field homogeneity, leading to broadened peaks and poor resolution. Filtering is a simple but crucial step to mitigate this.[5]
NMR Experiment Acquisition Workflow
A hierarchical approach to data acquisition is most efficient, starting with simple 1D experiments and progressing to more complex 2D experiments as needed for full structural confirmation.
Caption: A logical workflow for complete NMR-based structural elucidation.
Spectral Interpretation and Analysis
The following sections detail the analysis of each NMR experiment, based on predicted chemical shifts and coupling patterns derived from established data for thiazole and related heterocyclic systems.[3][6][7]
¹H NMR Spectrum Analysis
The proton spectrum provides the initial overview of the molecule's structure. For 4,5-di(hydroxymethyl)thiazole hydrochloride in DMSO-d₆, we expect to see four distinct signals.
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H2 Proton (Thiazole Ring): The proton at the C2 position is the most deshielded proton on the ring. Its proximity to both the electronegative sulfur atom and the positively charged nitrogen atom results in a significant downfield chemical shift, typically observed as a singlet.
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CH₂ Protons (Hydroxymethyl Groups): The two -CH₂- groups at positions 4 and 5 are chemically equivalent due to free rotation. They will appear as a single signal. This signal will likely be a triplet if coupling to the adjacent -OH protons is resolved, or a singlet if this coupling is absent due to rapid exchange.
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OH Protons (Hydroxymethyl Groups): The two hydroxyl protons are also equivalent. In DMSO-d₆, they often appear as a broad triplet, coupled to the adjacent -CH₂- protons. The broadness is due to chemical exchange.
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NH⁺ Proton: The proton on the thiazole nitrogen is highly acidic and its signal is often very broad. Its chemical shift can be highly variable and dependent on concentration and residual water content.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. A DEPT-135 experiment is invaluable for distinguishing between quaternary carbons (C), methine carbons (CH), and methylene carbons (CH₂).
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C2 Carbon (Thiazole Ring): Similar to its attached proton, the C2 carbon is significantly deshielded and appears furthest downfield among the ring carbons.
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C4 and C5 Carbons (Thiazole Ring): These two quaternary carbons are substituted with the hydroxymethyl groups. They will have distinct chemical shifts, and their assignment requires long-range correlation data from an HMBC experiment.
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CH₂ Carbons (Hydroxymethyl Groups): The two equivalent methylene carbons will appear as a single peak in the upfield region of the spectrum. The DEPT-135 experiment will show this as a negative peak.
2D NMR for Unambiguous Assignment
2D NMR experiments are essential for connecting the proton and carbon frameworks, providing definitive proof of the structure.[8]
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COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. A key correlation would be observed between the -CH₂- protons and the -OH protons, confirming their connectivity (if the OH protons are resolved).
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It provides a straightforward correlation between the H2 signal and the C2 carbon, and between the -CH₂- proton signal and the -CH₂- carbon signal.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for assigning the quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away. Key correlations would include:
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The H2 proton correlating to both C4 and C5.
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The -CH₂- protons at position 4 correlating to C4 and C5.
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The -CH₂- protons at position 5 correlating to C5 and C4.
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Caption: Diagram of 4,5-di(hydroxymethyl)thiazole showing key HMBC and COSY correlations.
Summary of NMR Data
The following table summarizes the anticipated NMR data for 4,5-di(hydroxymethyl)thiazole hydrochloride in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | DEPT-135 |
| H2 | ~9.1 | s (singlet) | ~150 | CH |
| C2 | - | - | ~150 | CH |
| C4 | - | - | ~145 | C |
| C5 | - | - | ~135 | C |
| -CH₂- (x2) | ~4.7 | d (doublet) | ~55 | CH₂ (neg) |
| -OH (x2) | ~5.5 | t (triplet) | - | - |
| NH⁺ | Highly variable | br s (broad s) | - | - |
*Multiplicity and observation of -OH signal are highly dependent on sample conditions. 'd' and 't' assume resolved coupling.
Troubleshooting Common NMR Issues
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Broad Peaks: This is a common issue that can arise from poor magnetic field shimming, sample inhomogeneity (undissolved material), or the presence of paramagnetic impurities.[3] Re-shimming the instrument and ensuring the sample is fully dissolved and filtered are primary solutions.
-
Missing -OH/-NH Signals: In solvents like D₂O, these signals will disappear due to rapid deuterium exchange. In other solvents, they may be excessively broad. Lowering the temperature can sometimes sharpen these signals by slowing the exchange rate.
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Unexpected Extra Signals: The presence of extra signals typically indicates impurities from the synthesis (starting materials, byproducts) or residual solvent.[3] Comparing the spectrum to that of the pure solvent and using other analytical techniques like LC-MS can help identify these impurities.
Conclusion
The comprehensive NMR analysis of 4,5-di(hydroxymethyl)thiazole hydrochloride is a multi-step process that relies on a foundation of sound experimental technique and a logical approach to data interpretation. By employing a suite of 1D and 2D NMR experiments, from a simple ¹H spectrum to more complex HMBC correlations, a complete and unambiguous structural assignment can be achieved. This guide provides the field-proven insights and detailed protocols necessary for researchers to confidently characterize this important heterocyclic building block, ensuring the integrity and validity of their scientific findings.
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